molecular formula C15H14N4O5S B2876677 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate CAS No. 929972-93-0

1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate

Cat. No.: B2876677
CAS No.: 929972-93-0
M. Wt: 362.36
InChI Key: TWEPMHYCOOVYNO-UHFFFAOYSA-N
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Description

The compound 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate is a sulfonate ester derivative featuring a pyrazolo[3,4-b]pyridine core substituted with three methyl groups (positions 1, 3, and 4) and a 3-nitrobenzenesulfonate moiety at position 6. The nitro group on the benzene ring imparts electron-withdrawing properties, enhancing the reactivity of the sulfonate ester compared to analogs with electron-donating substituents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,3,4-trimethylpyrazolo[3,4-b]pyridin-6-yl) 3-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5S/c1-9-7-13(16-15-14(9)10(2)17-18(15)3)24-25(22,23)12-6-4-5-11(8-12)19(20)21/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEPMHYCOOVYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)C)OS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

1,3,4-Trimethyl-1H-Pyrazolo[3,4-b]Pyridin-6-yl 4-Methylbenzene-1-Sulfonate (Tosylate Analog)
  • Molecular Formula : C₁₆H₁₇N₃O₃S
  • Molecular Weight : 331.39 g/mol
  • Key Differences :
    • The 4-methylbenzenesulfonate (tosylate) group has an electron-donating methyl substituent, reducing sulfonate reactivity compared to the nitro analog.
    • Predicted boiling point: 543.2±50.0 °C (unavailable for the nitro analog) .
    • Applications : Tosylates are widely used as leaving groups in organic synthesis due to their stability under mild conditions .
Target Compound (3-Nitrobenzenesulfonate)
  • Molecular Formula : C₁₅H₁₄N₄O₅S (calculated)
  • Molecular Weight : ~365.07 g/mol (estimated, based on structural adjustments from the tosylate analog).
  • Key Differences :
    • The nitro group increases molecular weight by ~33.68 g/mol compared to the tosylate analog.
    • Enhanced electrophilicity of the sulfonate ester due to the nitro group’s electron-withdrawing nature, making it more reactive in nucleophilic substitution reactions .

Variations in the Pyrazolopyridine Core

1,3-Dimethyl-4-Propyl-1H-Pyrazolo[3,4-b]Pyridin-6-yl 4-Methylbenzene-1-Sulfonate
  • Molecular Formula : C₁₈H₂₁N₃O₃S
  • Molecular Weight : 359.44 g/mol .
  • Key Differences: A propyl group at position 4 increases lipophilicity (logP) compared to the trimethyl-substituted core. Reduced steric hindrance may enhance solubility in nonpolar solvents .
2-{[2-Ethyl-4-(Trifluoromethyl)-2H-Pyrazolo[3,4-b]Pyridin-6-yl]Sulfanyl}Acetic Acid
  • Molecular Formula : C₁₁H₁₀F₃N₃O₂S
  • Molecular Weight : 305.28 g/mol .
  • Key Differences :
    • Replacement of the sulfonate ester with a sulfanylacetic acid group alters reactivity (e.g., participation in disulfide bond formation).
    • The trifluoromethyl group enhances metabolic stability and lipophilicity .

Physicochemical and Reactivity Comparison

Property 3-Nitrobenzenesulfonate 4-Methylbenzenesulfonate (Tosylate) Sulfanylacetic Acid Derivative
Molecular Weight ~365.07 g/mol 331.39 g/mol 305.28 g/mol
Electron Effect Electron-withdrawing Electron-donating Neutral
Reactivity High (leaving group) Moderate Low (thiol reactivity)
Lipophilicity (logP) Higher (nitro group) Lower Highest (CF₃ group)

Biological Activity

1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological properties, focusing on its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₅H₁₄N₄O₅S
Molecular Weight 358.36 g/mol
IUPAC Name This compound
CAS Number 16227856
Appearance Powder

The compound features a pyrazolo[3,4-b]pyridine core substituted with a nitrobenzene sulfonate group, which is significant for its biological activity.

Synthesis Methods

Various synthetic pathways have been reported for the preparation of pyrazolo[3,4-b]pyridines. Common methods include:

  • Condensation Reactions : Involving hydrazones and pyridine derivatives.
  • Cyclization Techniques : Utilizing electrophilic aromatic substitution to introduce the pyrazole ring onto a pyridine scaffold.

These methods allow for the modification of substituents on the pyrazole ring, which can influence biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrazolo compounds. For example:

  • Inhibition of Viral Replication : Certain derivatives have shown efficacy against viruses such as HIV and influenza. The mechanism often involves inhibition of viral enzymes or interference with viral entry into host cells.

Anticancer Activity

Research indicates that 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl derivatives exhibit significant antiproliferative effects on various cancer cell lines:

Cell LineIC₅₀ (µM)Reference
HeLa15.5
A3758.2
HCT11612.0

These compounds may induce apoptosis through pathways involving caspases and reactive oxygen species (ROS) generation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds can inhibit key enzymes involved in cell proliferation or viral replication.
  • Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases (e.g., G2/M phase), leading to reduced cell division.
  • Induction of Apoptosis : By activating apoptotic pathways, these compounds can promote programmed cell death in cancer cells.

Case Studies

Several case studies illustrate the therapeutic potential of pyrazolo compounds:

  • Study on Antiviral Efficacy : A recent study demonstrated that a related pyrazolo compound reduced HIV replication by over 70% in vitro at low concentrations (EC₅₀ = 0.2 µM) .
  • Anticancer Research : In another study, derivatives showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

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